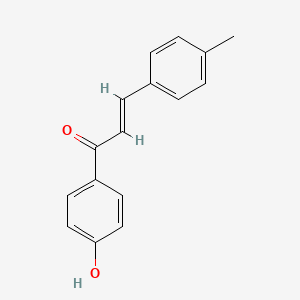

(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNQCLMGWCDWPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387402 | |

| Record name | 2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88521-99-7 | |

| Record name | 2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Base-Catalyzed Approach

The Claisen-Schmidt condensation between 4-hydroxybenzaldehyde and 4-methylacetophenone in the presence of a base remains the most widely used method. A typical procedure involves dissolving equimolar quantities of the aldehyde and ketone in ethanol, followed by the addition of aqueous sodium hydroxide (10–12 M). The mixture is stirred at 40–50°C for 3–6 hours, yielding the target compound after acidification and recrystallization.

Key Parameters:

Solvent-Free Mechanochemical Synthesis

Green chemistry approaches employ grinding techniques to minimize solvent use. In a mortar, 4-hydroxybenzaldehyde and 4-methylacetophenone are ground with solid NaOH for 30 minutes at room temperature. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via ethanol recrystallization.

Advantages:

Catalytic Methods Using Mesoporous Materials

Protonated aluminate mesoporous silica nanoparticles (HAlMSN) catalyze the Claisen-Schmidt reaction at room temperature. With a pore diameter of 3.38 nm and strong Brønsted acid sites, HAlMSN facilitates a 97% conversion rate for electron-rich substrates like 4-hydroxybenzaldehyde and 4-methylacetophenone.

Conditions:

Solvent and Reaction Condition Optimization

Aqueous Phase Synthesis

A modified method uses water as the solvent with triphenylphosphine-based ylides to avoid organic solvents. The reaction between 4-hydroxybenzaldehyde and 4-methylacetophenone proceeds at room temperature, followed by liquid-liquid extraction. This approach achieves quantitative yields after silica gel purification.

Challenges:

Ultrasound-Assisted Reactions

Ultrasound irradiation (40 kHz) reduces reaction times from hours to minutes. In a study using 10 M KOH and a 2:1 aldehyde-to-ketone ratio, yields improved from 28% to 39.7% under ultrasonic conditions.

Reaction Parameters and Yield Optimization

Effect of Base Concentration

| Base Concentration (M) | Yield (%) |

|---|---|

| 6 | 28.3 |

| 10 | 39.7 |

| 14 | 34.4 |

Table 1: Yield variation with KOH concentration in ethanol.

Higher base concentrations (>12 M) promote enolate formation but risk side reactions like aldol dimerization.

Molar Ratio of Reactants

A 2:1 molar ratio (aldehyde:ketone) maximizes yield by driving the equilibrium toward chalcone formation. Excess aldehyde minimizes ketone dimerization.

Temperature and Reaction Time

- Optimal Temperature: 40–50°C (traditional method) vs. 25°C (HAlMSN catalyst).

- Time: 30 minutes (grinding) vs. 2 hours (HAlMSN).

Characterization and Purity Assessment

Synthesized compounds are characterized via:

- ¹H NMR: Trans-alkene protons (δ 7.5–7.8 ppm, J = 15–16 Hz).

- ¹³C NMR: Carbonyl carbon at δ 190–195 ppm.

- HPLC: Purity >95% confirmed via reverse-phase chromatography.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Time | Solvent Use | Scalability |

|---|---|---|---|---|

| Traditional Base | 60–75 | 3–6 hours | High | Moderate |

| Mechanochemical | 70 | 30 minutes | None | High |

| HAlMSN Catalyst | 97 | 2 hours | Low | High |

| Aqueous Phase | 95–100 | 6 hours | None | Low |

Table 2: Method comparison based on efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer properties, the compound may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones are structurally diverse, with variations in aromatic substituents significantly altering their physicochemical and biological properties. Below is a systematic comparison of the target compound with analogs reported in the literature:

Substituent Effects on Electronic Properties

- Electron-Withdrawing Groups (EWGs): (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (): Replacement of the hydroxyl group with a chloro substituent introduces electron-withdrawing effects, reducing electron density in the enone system. This enhances reactivity toward nucleophilic attack but may reduce solubility due to diminished hydrogen bonding .

Electron-Donating Groups (EDGs):

Steric and Lipophilic Modifications

- This may enhance bioavailability by improving membrane permeability .

- (2E)-3-[5-(4-methoxyphenyl)-2-furyl]-1-(4-methylphenyl)prop-2-en-1-one (): Incorporation of a furan ring introduces rigidity and planar geometry, extending conjugation for enhanced fluorescence or photovoltaic applications .

Crystallographic and Supramolecular Features

- Dihedral Angles : The dihedral angle between aromatic rings in chalcones ranges from 7.14° to 56.26° , depending on substituents. For example, (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one () exhibits a smaller dihedral angle (~20°) compared to bulkier analogs, promoting planarity and stronger intermolecular interactions .

- Hydrogen Bonding : The hydroxyl group in the target compound forms O–H···O bonds (e.g., ), whereas methoxy or halogen substituents rely on weaker van der Waals interactions, affecting melting points and solubility .

Data Tables

Table 1: Structural and Electronic Comparison of Chalcone Derivatives

Biological Activity

(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound recognized for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula: C16H14O2

- Molecular Weight: 238.28 g/mol

- CAS Number: 155269-24-2

Chalcones are characterized by a unique structure featuring two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of hydroxyl and methyl groups on the phenyl rings contributes to its biological activity.

Antioxidant Activity

Research indicates that (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibits significant antioxidant properties. It effectively scavenges free radicals, reducing oxidative stress in biological systems. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action:

- The compound's ability to donate hydrogen atoms or electrons allows it to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one has shown effectiveness against various bacterial strains.

Case Study:

A study demonstrated that this chalcone exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent against bacterial infections .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Research Findings:

In vitro studies have shown that (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one reduces the expression of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes involved in inflammation .

Anticancer Activity

One of the most promising areas of research for this chalcone is its anticancer properties. Studies have indicated that it induces apoptosis in various cancer cell lines through multiple mechanisms.

Mechanism of Action:

- Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest at the G2/M phase in melanoma cells, leading to reduced proliferation rates.

- Apoptosis Induction: Treatment with (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one results in increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-xL), promoting apoptosis .

Summary of Biological Activities

Q & A

Q. What are the standard synthetic protocols for (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield improvement?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-hydroxyacetophenone and 4-methylbenzaldehyde under basic conditions (e.g., NaOH/ethanol). Yield optimization involves adjusting molar ratios (1:1.2 ketone:aldehyde), temperature (60–80°C), and reaction duration (6–12 hrs). Catalytic improvements, such as using phase-transfer catalysts or microwave-assisted synthesis, can enhance efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups in this chalcone derivative?

- IR spectroscopy : Confirms carbonyl (C=O) stretching (~1650 cm⁻¹) and hydroxyl (-OH) vibrations (~3400 cm⁻¹).

- ¹H NMR : Key signals include the α,β-unsaturated ketone protons (δ 7.5–8.0 ppm, doublets with J ≈ 15–16 Hz for E-configuration) and aromatic protons (δ 6.5–7.5 ppm).

- HR-MS : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do DFT calculations at different theory levels (B3LYP vs. M06-2X) affect the accuracy of predicting HOMO-LUMO gaps and dipole moments in this compound?

B3LYP/6-311++G(d,p) reliably predicts HOMO-LUMO gaps (~4.2 eV) and dipole moments (~5.0 Debye) for chalcones, correlating with experimental UV-Vis λmax (e.g., 350–370 nm). M06-2X may better capture dispersion forces in nonplanar regions but requires validation against crystallographic data (e.g., torsion angles from XRD) .

Q. What crystallographic parameters (e.g., torsion angles, packing motifs) are critical for understanding the solid-state stability of this chalcone, based on single-crystal XRD data?

Key parameters include:

- Torsion angle (C1-C2-C3-C4) : Typically 175–180° for E-configuration.

- Intermolecular interactions : O-H···O hydrogen bonds (2.6–2.8 Å) and π-π stacking (3.4–3.6 Å) between aromatic rings stabilize the crystal lattice.

- Packing motifs : Herringbone arrangements reduce steric strain from methyl/hydroxyl substituents .

Q. How can conflicting bioactivity results between antimicrobial assays and antioxidant tests be systematically analyzed through structure-activity relationship (SAR) studies?

- Antimicrobial activity : Correlate electron-withdrawing groups (e.g., -Cl) with enhanced membrane disruption (MIC ~25–50 µg/mL).

- Antioxidant activity : Hydroxyl groups at para positions improve radical scavenging (IC50 ~10–20 µM via DPPH assay).

- Contradiction resolution : Use multivariate regression to assess substituent electronic effects (Hammett σ values) and steric parameters (Taft’s Es) .

Methodological Guidance

Q. How to resolve discrepancies between experimental and theoretical bond lengths/angles in DFT studies?

- Basis set selection : Use 6-311++G(d,p) for better accuracy in π-conjugated systems.

- Solvent effects : Include polarizable continuum models (PCM) for solution-phase comparisons.

- Empirical dispersion : Apply Grimme’s D3 correction to account for van der Waals interactions in nonpolar regions .

Q. What strategies validate the E-configuration of the α,β-unsaturated ketone moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.